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Cadmium;gold

Cat. No.: B14556373
CAS No.: 62228-72-2
M. Wt: 534.21 g/mol
InChI Key: KQWQXAPXDZXFKR-UHFFFAOYSA-N
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Description

Historical Trajectories in Gold-Cadmium Chemical Systems Investigation

The investigation of the gold-cadmium system has a rich history, with early studies laying the groundwork for our current understanding. Initial research in the late 19th and early 20th centuries focused on determining the phase diagrams of binary alloys, including those of gold. brunel.ac.uk Pioneer work by metallurgists like Heycock and Neville on liquidus curves for binary alloy systems set the stage for more detailed explorations. brunel.ac.uk

One of the earliest and most notable investigations into the Au-Cd system was conducted by Ölander, who utilized potential measurements of electrochemical cells to study the thermodynamic properties of the alloys. scispace.com This work was later complemented and, in some aspects, revised by X-ray diffraction studies, which provided crucial insights into the crystal structures of the various phases. scispace.com These early studies were instrumental in mapping out the complex phase diagram of the Au-Cd system, revealing the existence of several intermetallic compounds. brunel.ac.ukarxiv.org The use of cadmium in gold alloys for applications like jewelry also has historical roots, with its addition known to impart a greenish hue to the gold. assayofficelondon.co.uknih.goviarc.fr

A significant area of historical and ongoing interest is the martensitic transformation exhibited by certain Au-Cd alloys, particularly near the equiatomic composition. tandfonline.comjst.go.jp This shape-memory effect was one of the first of its kind to be discovered and has been a subject of intense study ever since. jst.go.jp Early research successfully applied phenomenological crystallographic theory to understand this transformation. jst.go.jp

Contemporary Significance and Academic Relevance of Gold-Cadmium Compounds

The academic relevance of gold-cadmium compounds continues to be strong, driven by their unique physical and chemical properties. researchgate.net These intermetallic compounds are known for their high strength, ductility, and good corrosion resistance, making them of interest for various technological applications. researchgate.net

Martensitic Transformations and Shape-Memory Effects: Au-Cd alloys remain a prototype system for studying martensitic transformations and associated phenomena like the shape-memory effect and rubber-like behavior. tandfonline.comjst.go.jp Modern research employs advanced techniques like neutron and X-ray scattering to probe the phonon softening and precursor phenomena associated with these transformations. tandfonline.com The aging effect in the martensitic state, which alters the material's properties, is another area of active investigation, with the "symmetry conforming short-range order" (SC-SRO) model being a key theoretical framework. researchgate.net

Electronic and Optical Properties: The electronic structure of Au-Cd intermetallics gives rise to interesting optical and plasmonic properties. researchgate.netnih.gov First-principles calculations are used to study the density of states (DOS) and dielectric functions, revealing that certain Au-Cd compounds, such as AuCd and Au3Cd, are suitable for plasmonic applications. nih.gov These studies aim to find alternatives to pure gold in plasmonics, which suffers from significant damping losses. researchgate.netnih.gov

Catalysis: Intermetallic compounds, including those of gold and cadmium, are being explored for their catalytic properties. acs.org The ordered atomic arrangement in these compounds can lead to unique electronic structures and active sites, making them promising candidates for various catalytic reactions. acs.org

Nanomaterials and Sensing: In the realm of nanotechnology, gold nanoparticles are widely studied for various applications, and their interaction with cadmium is a subject of research. For instance, gold nanoparticles have been utilized for the colorimetric detection of cadmium ions in aqueous solutions. researchgate.netacs.org Furthermore, gold nanoparticle-modified electrodes are being developed for the electrochemical detection of cadmium ions, offering high sensitivity and selectivity. mdpi.comrsc.org

Methodological Frameworks and Thematic Scope in Gold-Cadmium Research

The investigation of gold-cadmium chemical systems employs a diverse range of experimental and computational methodologies.

Experimental Techniques:

X-ray and Neutron Diffraction: These techniques are fundamental for determining the crystal structures of Au-Cd intermetallic compounds and for studying structural changes during phase transformations. scispace.comtandfonline.comresearchgate.net

Electron Microscopy: Techniques like Scanning Electron Microscopy (SEM) are used to observe the microstructure of the alloys. brunel.ac.uk

Spectroscopy: 197Au Mössbauer spectroscopy is a powerful tool for probing the local atomic environment of gold atoms, providing insights into defects and ordering in the alloys. researchgate.net

Electrochemical Methods: Conventional electrochemical techniques, such as cyclic voltammetry and in-situ Scanning Tunneling Microscopy (STM), are employed to study the underpotential deposition (UPD) of cadmium on gold surfaces and the formation of surface alloys. conicet.gov.arconicet.gov.ar

Thermal Analysis: Methods like Smith Thermal Analysis have been used to determine the constitution of ternary systems involving gold and cadmium. brunel.ac.uk

Acoustic Emission: This technique has been used to study the dynamics and kinetics of thermoelastic phase transitions in Au-Cd alloys. researchgate.net

Computational Methods:

Density Functional Theory (DFT): DFT is extensively used to investigate the electronic, thermodynamic, and optical properties of Au-Cd compounds from first principles. researchgate.netresearchgate.netnih.gov These calculations provide insights into phase stability, bonding, and plasmonic behavior.

Molecular Dynamics (MD) Simulations: Classical MD simulations are employed to study the dynamics of interactions at the interface between gold surfaces and cadmium-containing species, as well as the adsorption of molecules onto gold nanoparticles. acs.org

Phase Diagram Calculations: Thermodynamic modeling and calculation of phase diagrams, often using the CALPHAD (Calculation of Phase Diagrams) method, are crucial for understanding the phase equilibria in the Au-Cd system. acs.org

Geochemical Modeling: Software like PHREEQC is used to model the speciation of cadmium ions in solution, which is important for validating experimental results from electrochemical sensors. mdpi.com

Thematic Scope: The research on gold-cadmium systems is broad and interdisciplinary. Key themes include:

Phase Equilibria and Thermodynamics: Determining and understanding the Au-Cd phase diagram and the thermodynamic properties of the various phases. brunel.ac.ukacs.orgrsc.org

Crystallography and Structural Chemistry: Characterizing the complex crystal structures of Au-Cd intermetallic compounds. scispace.comarxiv.orgresearchgate.netrsc.org

Solid-State Phase Transformations: Investigating the mechanisms and kinetics of martensitic transformations and other phase transitions. tandfonline.comjst.go.jpresearchgate.net

Surface Science and Electrochemistry: Studying the formation of Au-Cd alloys at surfaces and interfaces. conicet.gov.arconicet.gov.ar

Materials Properties and Applications: Exploring the electronic, optical, catalytic, and mechanical properties of Au-Cd compounds for potential technological applications. researchgate.netnih.govacs.orgopenaccessjournals.com

Nanotechnology and Sensing: Developing nanomaterials and sensors based on gold and cadmium for analytical and biomedical purposes. researchgate.netacs.orgmdpi.comfrontiersin.orgwalshmedicalmedia.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuCd3 B14556373 Cadmium;gold CAS No. 62228-72-2

Properties

CAS No.

62228-72-2

Molecular Formula

AuCd3

Molecular Weight

534.21 g/mol

IUPAC Name

cadmium;gold

InChI

InChI=1S/Au.3Cd

InChI Key

KQWQXAPXDZXFKR-UHFFFAOYSA-N

Canonical SMILES

[Cd].[Cd].[Cd].[Au]

Origin of Product

United States

Advanced Synthesis Methodologies for Gold Cadmium Systems

Synthesis of Gold-Cadmium Intermetallic Compounds and Alloys

The creation of ordered intermetallic compounds and disordered alloys of gold and cadmium often necessitates specific and controlled reaction conditions.

High-Temperature Synthesis Techniques

High-temperature solid-state reactions are a primary method for producing bulk crystalline Au-Cd intermetallic compounds. This technique typically involves combining the constituent elements in precise stoichiometric ratios within a sealed, inert container and heating them to elevated temperatures. The use of sealed tantalum ampoules is a common practice to prevent the loss of volatile elements like cadmium and to protect the reactants from atmospheric contamination at high temperatures. ingentaconnect.comresearchgate.netznaturforsch.com

For instance, gold-rich intermetallic compounds such as REAu₄Cd₂ (where RE represents rare-earth elements like La, Nd, or Sm) have been successfully synthesized by reacting the elemental constituents in sealed tantalum ampoules. ingentaconnect.comresearchgate.net Similarly, intermetallic compounds with the general formula M₅T₂Cd (where M can be Ca, Yb, Eu and T is Cu, Ag, Au) are prepared by melting the elements in sealed tantalum tubes followed by an annealing period at high temperatures, such as 923 K. znaturforsch.com The process often involves arc-welding the tantalum tubes under an argon atmosphere to ensure an inert environment. znaturforsch.com Post-synthesis characterization using X-ray powder and single-crystal diffraction is crucial to confirm the formation of the desired crystal structure. ingentaconnect.comresearchgate.netznaturforsch.com

Compound FamilySynthesis MethodKey ParametersResulting Structure
REAu₄Cd₂High-temperature reaction in sealed tantalum ampoules. ingentaconnect.comresearchgate.netHeating of elemental precursors.Tetragonal YbAl₄Mo₂ type structure. ingentaconnect.comresearchgate.net
M₅T₂CdMelting and annealing in sealed tantalum tubes. znaturforsch.comAnnealing at 923 K. znaturforsch.comMo₅B₂Si type structure. znaturforsch.com
Na₆Cd₁₆Au₇High-temperature reactions. acs.orgNot specified.Cubic, ordered ternary derivative of Mn₆Th₂₃. acs.org

Electrochemical Synthesis Pathways for Gold-Cadmium Alloys

Electrochemical deposition offers a versatile, room-temperature alternative for the synthesis of Au-Cd alloy films. This method provides control over the film's composition and morphology by manipulating electrochemical parameters such as current density and potential. Electrolytic techniques have been employed to produce Au-Cd alloy films, which are of interest for applications such as shape memory alloys. spiedigitallibrary.org

The synthesis often utilizes cyanide-based solutions for the deposition of Au-Cd alloys. spiedigitallibrary.org The application of pulsed current has been shown to be beneficial in obtaining dense and uniform deposits. spiedigitallibrary.org While this method is feasible for producing thin films, the as-deposited alloys can sometimes exhibit brittle behavior. spiedigitallibrary.org A post-deposition annealing step, for example at 300°C under an argon atmosphere, can facilitate the formation of intermetallic phases, which can be confirmed by techniques like energy-dispersive X-ray spectroscopy (EDS).

Controlled Compositional Synthesis for Specific Au-Cd Phases

Achieving specific, atomically precise Au-Cd phases, particularly at the nanoscale, requires highly controlled synthesis strategies. These methods often rely on wet chemical approaches that allow for the precise manipulation of precursor ratios and reaction kinetics.

One powerful strategy is the doping of pre-synthesized, atomically precise gold nanoclusters with cadmium. For example, the bimetallic nanocluster [Au₁₉Cd₂(SR)₁₆]⁻ (where SR is a thiol ligand) is produced by introducing a cadmium source to a parent gold nanocluster, [Au₂₃(SR)₁₆]⁻. nih.govacs.orgacs.org This process is not a simple substitution but a "surface reconstruction" where two surface gold atoms are replaced by a single cadmium atom. nih.govacs.orgacs.org Similarly, reacting Au₂₅(SR)₁₈ with a cadmium source can lead to the formation of Au₁₉Cd₃(SR)₁₈, where the core icosahedral Au₁₃ kernel is preserved, but the surface is reconstructed. rsc.org

Another approach, termed amalgamation seeded growth, has been demonstrated for other bimetallic systems and offers a generalizable method for compositional control. researchgate.net This involves the reaction of monometallic nanocrystal seeds with a low-melting-point metal, where the stoichiometry of the final intermetallic nanocrystal is determined by the amount of the second metal precursor added. researchgate.net This allows for the synthesis of various phases within the same system, such as AuGa₂, AuGa, and Au₇Ga₂, by simply tuning the precursor ratio. researchgate.net This principle can be extended to the Au-Cd system to achieve specific intermetallic phases.

Target PhaseSynthesis StrategyPrecursorsKey Observation
[Au₁₉Cd₂(SR)₁₆]⁻Doping-induced surface reconstruction. nih.govacs.orgacs.org[Au₂₃(SR)₁₆]⁻, Cadmium source. nih.govacs.orgCoalescence of two Au sites into one Cd site. nih.govacs.org
Au₃₈Cd₄(DMBT)₃₀Cd-driven reconstruction. rsc.orgAu₄₄(DMBT)₂₈, Cadmium source. rsc.orgReplacement of four Au₂(DMBT)₃ staples by two Au₅Cd₂(DMBT)₁₂ staples. rsc.org
Au₁₉Cd₃(SR)₁₈Surface reconstruction. rsc.orgAu₂₅(SR)₁₈, Cadmium source. rsc.orgIcosahedral Au₁₃ core is maintained. rsc.org
Au₄₇Cd₂(TBBT)₃₁Two-phase anti-galvanic reduction. rsc.orgAu₄₄(TBBT)₂₈, Cadmium source. rsc.orgDoping leads to formation of a new nanocluster. rsc.org

Nanostructure Fabrication in Gold-Cadmium Systems

The integration of cadmium into gold nanostructures allows for the tuning of their optical, electronic, and catalytic properties. Synthesis methods in this domain focus on controlling the size, shape, and spatial arrangement of the two metallic components at the nanoscale.

Gold Nanoparticle Synthesis with Cadmium Integration

Several methods exist to combine gold nanoparticles with cadmium-containing materials, leading to hybrid nanostructures with synergistic functionalities. A common approach is the deposition of pre-formed gold nanoparticles (AuNPs) onto a cadmium sulfide (B99878) (CdS) support. For example, AuNPs can be supported on flower-like three-dimensional assemblies of CdS. researchgate.net This synthesis can be carried out at room temperature in an ethylene (B1197577) glycol solution, using a gold precursor like chloroauric acid and a stabilizer such as glutamate (B1630785), which also helps in controlling the size of the AuNPs. researchgate.net

Alternatively, core/shell nanostructures, such as Au@CdS, can be fabricated. These are synthesized through a combination of wet chemical and hydrothermal methods. mdpi.com A detailed procedure involves coating gold nanoparticles with a CdS semiconductor shell. nih.gov The synthesis can be complex, sometimes involving an intermediate silver shell that is subsequently converted to silver sulfide before a cationic exchange with cadmium is performed to form the CdS shell. nih.gov The reaction temperature is a critical parameter that influences the crystallinity of the CdS shell. mdpi.com

Hybrid NanostructureSynthesis MethodKey Features
AuNPs on CdS supportsSimple deposition at room temperature. researchgate.netUses CdS as a support and glutamate as a stabilizer. researchgate.net
Au@CdS Core/ShellWet chemical and hydrothermal approaches. mdpi.comnih.govControl over shell thickness and crystallinity. mdpi.comnih.gov
Au-CdS NanoplatesColloidal synthesis via controlled reduction of metallic precursors. frontiersin.orgSelective growth of Au on 2D CdS nanoplates. frontiersin.org

A particularly sophisticated method for integrating cadmium into gold nanostructures is through the precise doping of atomically defined gold nanoclusters. This approach can lead to a fundamental reorganization of the nanocluster's surface structure. Research has shown that doping a [Au₂₃(SR)₁₆]⁻ nanocluster with cadmium results in a "surface reconstruction," where two adjacent surface gold atoms and their associated ligands are replaced by a single cadmium atom, forming the new, stable bimetallic nanocluster [Au₁₉Cd₂(SR)₁₆]⁻. nih.govacs.orgacs.org

This transformation is remarkable because it creates novel structural motifs. Specifically, a "paw-like" Cd(S-Au-S)₃ surface motif has been observed for the first time, where the cadmium atom acts as a junction connecting three monomeric -S-Au-S- units. nih.govacs.orgacs.org This is distinct from doping with other metals like copper or silver, which may result in simple substitution or a complete transformation of the cluster's structure. nih.govacs.org

Another example of Cd-driven surface reconstruction is the transformation of Au₄₄(DMBT)₂₈ to Au₃₈Cd₄(DMBT)₃₀. rsc.org In this case, four Au₂(DMBT)₃ staple motifs on the surface of the parent gold nanocluster are precisely replaced by two Au₅Cd₂(DMBT)₁₂ staples, while the inner face-centered cubic core is retained. rsc.org These examples highlight how cadmium doping is a powerful tool for tailoring the atomic structure and surface chemistry of gold nanoclusters. nih.govrsc.org

Tailoring Nanocluster Structures through Doping Chemistry

Doping, the intentional introduction of heteroatoms into a material, is a powerful strategy for manipulating the properties of metal nanoclusters at an atomic level. acs.org In the realm of gold-cadmium systems, doping chemistry offers a pathway to precisely tailor nanocluster structures, leading to novel properties and functionalities. acs.orgnsf.gov The type and concentration of the dopant, as well as the structure of the parent nanocluster, are critical factors that determine the final architecture of the doped product. acs.org

A significant finding in this area is the phenomenon of surface reconstruction induced by cadmium doping. acs.orgnih.gov Unlike simple substitution, where a dopant atom merely replaces a host atom, cadmium doping can trigger a more complex rearrangement of the nanocluster's surface. For instance, when the [Au₂₃(SR)₁₆]⁻ nanocluster is doped with cadmium, two adjacent surface gold atomic sites can "coalesce" into a single cadmium site. acs.orgacs.org This process results in the formation of a new bimetal nanocluster, [Au₁₉Cd₂(SR)₁₆]⁻, which features a distinctive "paw-like" Cd(S-Au-S)₃ surface motif. acs.orgnih.govacs.org This structural transformation highlights the unique role of cadmium in altering the surface landscape of gold nanoclusters.

The mode of doping is highly dependent on the specific dopant metal. While cadmium can induce surface reconstruction, other metals like copper and silver exhibit different behaviors when introduced into the same parent gold nanocluster. nih.govacs.org Doping with copper, for example, typically results in a simple substitution of surface gold atoms. acs.org This demonstrates the nuanced and element-specific nature of doping chemistry in tailoring nanocluster structures.

Furthermore, the location of the dopant atom within the nanocluster is a key determinant of the resulting properties. Research has shown that cadmium can be incorporated into different positions within a gold nanocluster, including the inner shell of the core. cas.cnfigshare.com Single-crystal X-ray crystallography has been instrumental in revealing that in some cases, a cadmium atom can replace one of the inner-shell gold atoms of a nanocluster like Au₂₅. cas.cn This is in contrast to other dopants like mercury, which may preferentially occupy outer-shell positions. figshare.com Theoretical calculations support these experimental findings and indicate that such doping can significantly tune the electronic structure of the nanocluster. cas.cn

The ability to precisely control the structure of gold-cadmium nanoclusters through doping opens up avenues for designing materials with customized optical, electronic, and catalytic properties. A combined doping strategy, for instance, has been employed to introduce multiple and novel cadmium coordination modes into gold nanoclusters, which has been shown to enhance their electrocatalytic performance. pku.edu.cn

Table 1: Doping-Induced Structural Changes in Gold Nanoclusters

Parent Nanocluster Dopant Doping Mode Resulting Nanocluster Key Structural Feature
[Au₂₃(SR)₁₆]⁻ Cadmium (Cd) Surface Reconstruction [Au₁₉Cd₂(SR)₁₆]⁻ "Paw-like" Cd(S-Au-S)₃ motif acs.orgacs.org
[Au₂₃(SR)₁₆]⁻ Copper (Cu) Simple Substitution Cu-doped [Au₂₃(SR)₁₆]⁻ Replacement of surface Au atoms acs.org
Au₂₅(SCH₂CH₂Ph)₁₈⁻ Cadmium (Cd) Inner-shell Substitution Au₂₄Cd(SCH₂CH₂Ph)₁₈ Cd replaces an inner-shell Au atom cas.cnfigshare.com
Au₄₄(DMBT)₂₈ Cadmium (Cd) Surface Reconstruction Au₃₈Cd₄(DMBT)₃₀ Four Au₂(DMBT)₃ staples replaced by two Au₅Cd₂(DMBT)₁₂ staples rsc.org

SR = Cyclohexyl, DMBT = 3,5-dimethylbenzenethiol

Cadmium Sulfide Nanoparticle Synthesis with Gold Elements

The integration of gold elements with cadmium sulfide (CdS) nanoparticles creates composite materials with enhanced properties, particularly for photocatalytic and optoelectronic applications. The synthesis of these Au-CdS nanocomposites involves various methods aimed at controlling the size, morphology, and interfacial characteristics of the constituent nanoparticles.

Developing simple, efficient, and economical methods for synthesizing Au-CdS composites is crucial for their practical application. Researchers have successfully devised facile synthetic routes that can be performed at room temperature, avoiding the need for complex equipment or harsh reaction conditions. researchgate.nettheiet.org

One such method involves the use of ethylene glycol as a solvent, with chloroauric acid serving as the gold precursor. researchgate.nettheiet.org In this approach, pre-synthesized cadmium sulfide with a flower-like three-dimensional assembly acts as a support for the in-situ formation of gold nanoparticles. researchgate.nettheiet.org The use of a stabilizer, such as glutamate, plays a critical role in controlling the size and dispersion of the resulting gold nanoparticles. researchgate.nettheiet.org This method has been shown to produce highly dispersed gold nanoparticles with a small average size of approximately 2.9 nm on the CdS support. researchgate.nettheiet.org The resulting Au-CdS flower-like assemblies exhibit potential for applications in degrading organic dyes and catalyzing organic reactions. researchgate.net

Another approach utilizes a two-step hydrothermal method to create uniform carbon-coated CdS core-shell nanostructures. fudan.edu.cn While not directly a synthesis of Au-CdS, this method for creating core-shell structures with a controlled coating is a relevant and facile technique that could be adapted for gold coatings. The use of ascorbic acid as a carbon source in this low-cost process allows for the formation of a uniform carbon layer on the CdS surface, with the thickness being controllable by the amount of ascorbic acid used. fudan.edu.cn Such core-shell architectures are known to enhance photoactivity by improving electron transfer and light absorption. fudan.edu.cn

The development of these facile and low-cost synthetic routes is essential for making Au-CdS composite materials more accessible for a wide range of applications. The ability to produce these materials at room temperature and with simple chemical setups significantly reduces the economic and environmental costs associated with their production.

Green chemistry principles are increasingly being integrated into the synthesis of nanomaterials to create more sustainable and environmentally friendly processes. nih.govmdpi.com This approach utilizes natural resources and avoids the use of toxic chemicals, high pressures, and high temperatures typically associated with conventional synthesis methods. nih.govresearchgate.net

Plant-mediated synthesis has emerged as a prominent green chemistry approach for producing gold and cadmium-based nanoparticles. researchgate.netnih.gov Plant extracts contain a rich variety of phytochemicals, such as flavonoids, terpenoids, polyphenols, and alkaloids, which can act as both reducing and stabilizing agents in the nanoparticle formation process. researchgate.netsciepublish.com This eliminates the need for external, often hazardous, chemical reducing agents. For instance, the liquid extract of Lilium longiflorum has been successfully used for the green synthesis of gold nanoparticles. sciepublish.com The phytochemicals present in the extract facilitate the reduction of gold ions and stabilize the newly formed nanoparticles, preventing their aggregation. sciepublish.com Similarly, extracts from various plants have been employed for the synthesis of cadmium sulfide nanoparticles. jazindia.com

Microorganisms, including bacteria, fungi, and yeast, also serve as bio-factories for the synthesis of gold and cadmium sulfide nanoparticles. nih.govsciepub.comajol.info These organisms can produce nanoparticles either intracellularly or extracellularly through enzymatic processes. nih.gov For example, bacteria like Bacillus licheniformis and Escherichia coli have been shown to be capable of synthesizing cadmium sulfide nanoparticles. sciepub.comnih.gov The proteins and enzymes secreted by these microorganisms can mediate the formation and stabilization of the nanoparticles. sciepub.com

The key advantages of these green synthesis methods are their cost-effectiveness, sustainability, and the production of biocompatible nanoparticles. nih.govsciepublish.com By harnessing the natural machinery of plants and microorganisms, researchers can develop eco-friendly and scalable processes for the production of gold-cadmium nanoparticles.

Table 2: Green Synthesis of Gold and Cadmium Sulfide Nanoparticles

Nanoparticle Biological Agent Type of Agent Key Phytochemicals/Enzymes
Gold (Au) Lilium longiflorum extract Plant Extract Flavonoids, Terpenoids, Phenolic acids sciepublish.com
Gold (Au) Pistacia chinensis seed extract Plant Extract Not specified acs.org
Gold (Au) Benincasa hispida seed extract Plant Extract Carboxylic groups nih.gov
Cadmium Sulfide (CdS) Murraya paniculata leaf extract Plant Extract Not specified jazindia.com
Cadmium Sulfide (CdS) Bacillus licheniformis Bacterium Proteins sciepub.com
Cadmium Sulfide (CdS) Escherichia coli Bacterium Sulphate reductase nih.gov

Advanced Structural Characterization of Gold Cadmium Materials

Crystallographic Analysis of Gold-Cadmium Phases

Crystallographic analysis is fundamental to identifying the distinct phases present in Au-Cd alloys and understanding the transitions between them. Techniques such as X-ray and neutron scattering are pivotal in revealing the atomic arrangement within these materials.

X-ray diffraction (XRD) is a primary tool for the structural analysis of Au-Cd intermetallic compounds and nanocrystalline structures. numberanalytics.comwalisongo.ac.id It allows for the identification of different phases and the determination of their crystal structures. For instance, XRD studies have been instrumental in confirming the transformation of the cubic β₁ phase to an orthorhombic β' phase in the 47–48.5 at.% Cd range. iucr.org At higher cadmium concentrations (49–52 at.%), XRD patterns have revealed that the cubic β₁ phase transforms into a structure with hexagonal symmetry, contrary to earlier suggestions of a tetragonal structure. iucr.org The resulting hexagonal structure's diffraction patterns can be interpreted in terms of a 27-atom unit cell. iucr.org

In the context of martensitic transformations, XRD is used to study the parent phase and the resulting martensite (B1171850) structures. The Au-Cd system exhibits two main martensitic phases near the equiatomic composition: the γ'₂ phase around Au-47.5at%Cd and the ζ'₂ phase around Au-50at%Cd. researchgate.net XRD measurements above the martensitic transformation temperature (Ms) in Au₅₀.₅Cd₄₉.₅ have shown a decrease in integrated intensities as the temperature approaches Ms, providing insights into the transformation mechanism. tandfonline.com Furthermore, XRD is crucial for analyzing the grain size and lattice strain in nanocrystalline materials. numberanalytics.com

Table 1: Crystallographic Data of Select Gold-Cadmium Phases Determined by XRD

Phase Composition (at.% Cd) Crystal System Space Group Lattice Parameters (nm) Reference
β₁ → β' 47-48.5 Orthorhombic - - iucr.org
β₁ → Hexagonal 49-52 Hexagonal - - iucr.org
γ'₂ Martensite 47.5 Orthorhombic Pcmm a=0.4859, b=0.3151, c=0.4766 researchgate.net
ζ'₂ Martensite 49.5 Trigonal P3 a=0.8095, c=0.57940 jst.go.jpresearchgate.net

Neutron and X-ray scattering techniques are powerful for investigating the lattice dynamics and structural changes associated with martensitic transformations in Au-Cd alloys. tandfonline.com Inelastic neutron scattering experiments have been particularly revealing. For Au₅₀.₅Cd₄₉.₅, phonon softening was observed in the [ζζ0]TA₂ branch at ζ = 0.35. tandfonline.com In Au₅₂.₅Cd₄₇.₅ alloys, softening was detected at the Brillouin zone boundary, and also at ζ = 0.35. researchgate.nettandfonline.com This phonon softening is a precursor to the martensitic transformation.

Elastic scattering measurements have also been performed for both compositions. tandfonline.com The combination of neutron and X-ray scattering provides a comprehensive picture of the transformation, from the pre-martensitic phenomena to the final crystal structure of the martensite. tandfonline.com For instance, the crystal structure of the γ'₂ phase was found to be derived from the alternative motion of the (110) plane of the parent phase. researchgate.net The use of the ¹¹⁴Cd isotope has been crucial in overcoming the high neutron absorption of natural cadmium, enabling detailed phonon dispersion measurements. researchgate.net

For determining the intricate crystal structures of Au-Cd phases, especially the martensitic ones, single crystal X-ray diffraction is indispensable. iucr.orgresearchgate.net This technique has been used to resolve long-standing controversies regarding the structure of the ζ'₂ martensite in Au-49.5 at%Cd. jst.go.jpresearchgate.net Using a four-circle diffractometer with Mo Kα radiation, the space group was determined to be P3 (trigonal), which lacks a center of symmetry, correcting a previously reported P-31m structure. jst.go.jpresearchgate.net The refinement of single crystal data allows for precise determination of lattice constants and atomic positions. researchgate.netjst.go.jp

Similarly, the crystal structure of the γ'₂ martensite in a Au-47.5 at%Cd alloy was analyzed using single crystal X-ray diffraction, confirming the space group Pcmm with 4 atoms per unit cell and providing refined lattice parameters. researchgate.net These detailed structural determinations are crucial for understanding the mechanisms of martensitic transformations. researchgate.net

Table 2: Single Crystal XRD Data for Au-Cd Martensitic Phases

Martensite Phase Composition (at.% Cd) Space Group Lattice Constants (nm) Unit Cell Atom Count Final R-factor Reference
ζ'₂ 49.5 P3 a=0.8095(3), c=0.57940(6) 18 7.8% jst.go.jpresearchgate.net
γ'₂ 47.5 Pcmm a=0.4859(11), b=0.3151(1), c=0.4766(1) 4 4.7% researchgate.net

Microscopic and Spectroscopic Probes for Gold-Cadmium Morphology and Composition

While diffraction techniques reveal the atomic-scale crystal structure, microscopic and spectroscopic methods are essential for characterizing the morphology, topography, and compositional distribution at the micro- and nanoscale.

Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Field Emission Scanning Electron Microscopy (FESEM) are powerful tools for visualizing the microstructure of Au-Cd materials. tandfonline.comumich.edu TEM, with its high resolution, allows for the direct imaging of atomic arrangements in long-period superstructures found in Au-Cd alloys with 30-32% Cd. iucr.org It has been used to study the structure of quenched and aged Au-Cd alloys, revealing features like stacking-fault tetrahedra and dislocation loops. tandfonline.com In splat-cooled Au-containing Ag-Sn ribbons, TEM has shown well-defined grains with sharp boundaries. umich.edu

SEM is used to observe the surface topography and microstructure over larger areas. afmworkshop.com For instance, in the study of nanoporous gold derived from Au-Ag alloys, SEM images are used to analyze the bicontinuous nanoporous structure, including ligament and pore diameters. mdpi.com FESEM provides even higher surface resolution and is used for detailed characterization of nano-features. ijpbs.com When combined with Energy Dispersive X-ray Spectroscopy (EDX), these microscopy techniques can also provide elemental composition analysis, confirming the homogeneity and distribution of elements like gold in alloys. umich.edu

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about surface topography. bdu.ac.inacs.org It is used to quantitatively measure surface properties such as roughness. nih.govspectraresearch.com The technique operates by scanning a sharp tip over the sample surface, either in contact, tapping, or non-contact mode, to generate a topographical map with nanoscale resolution. technologynetworks.comresearchgate.net

In the context of Au-Cd and related materials, AFM is valuable for characterizing thin films and nanostructures. nih.govspectraresearch.comresearchgate.net For example, it has been used to study the surface topography of CdS thin films, revealing details about grain distribution and smoothness. nih.gov The analysis of AFM images can provide quantitative data on surface roughness parameters like the root-mean-square (RMS) roughness. nih.govfrontiersin.org This information is critical for applications where surface quality is paramount. horiba.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of gold-cadmium materials, XPS is instrumental in confirming the presence and oxidation states of both gold and cadmium.

In studies of Au@CdS nanocomposites, XPS analysis confirms the coexistence of gold and cadmium sulfide (B99878). researchgate.net The survey spectrum reveals the presence of Au, Cd, and S, among other elements like carbon and oxygen which may originate from organic layers or the experimental setup. researchgate.net High-resolution XPS spectra provide detailed information about the chemical states. For gold, peaks corresponding to Au 4f₇/₂ and Au 4f₅/₂ are typically observed. For instance, in Au@CdS nanocomposites, these peaks have been identified at binding energies of approximately 83.4 eV and 87.0 eV, respectively, which are characteristic of metallic gold (Au⁰). researchgate.net

For cadmium, the Cd 3d region shows a doublet corresponding to Cd 3d₅/₂ and Cd 3d₃/₂. In cadmium sulfide (CdS), these peaks are found at binding energies of about 405.3 eV and 412.1 eV, indicating the +2 oxidation state of cadmium. researchgate.net While the binding energy shifts for cadmium compounds compared to the pure metal can be small, the analysis of the Cd MNN Auger peaks in conjunction with the Cd 3d peaks can aid in the definitive assignment of the chemical state. thermofisher.com It is noted that the Cd 3d peaks for compounds are generally broader than those for the pure metal. thermofisher.com

The presence of sulfur in CdS is confirmed by the S 2p spectrum, which can be resolved into S 2p₃/₂ and S 2p₁/₂ peaks at approximately 161.6 eV and 162.7 eV, respectively, characteristic of the S²⁻ state in cadmium sulfide. researchgate.net In some cases, a peak at a binding energy of 84.8 eV has been attributed to S-Au bonds, suggesting the formation of species like Au₂S at the interface. researchgate.net

Table 1: Representative XPS Binding Energies for Au-Cd Materials

Element Orbital Binding Energy (eV) Compound/State
Gold (Au) 4f₇/₂ 83.4 Au@CdS (metallic Au) researchgate.net
Gold (Au) 4f₅/₂ 87.0 Au@CdS (metallic Au) researchgate.net
Cadmium (Cd) 3d₅/₂ 405.3 Au@CdS (Cd²⁺) researchgate.net
Cadmium (Cd) 3d₃/₂ 412.1 Au@CdS (Cd²⁺) researchgate.net
Sulfur (S) 2p₃/₂ 161.6 Au@CdS (S²⁻) researchgate.net
Sulfur (S) 2p₁/₂ 162.7 Au@CdS (S²⁻) researchgate.net

This table provides an interactive display of typical XPS data for gold-cadmium materials.

X-ray Photon Correlation Spectroscopy (XPCS) for Dynamical Studies

X-ray Photon Correlation Spectroscopy (XPCS) is a powerful technique for investigating the slow dynamics in condensed matter systems by analyzing the temporal fluctuations of a coherent X-ray speckle pattern. csic.es This method has been successfully applied to study atomic-scale dynamics in alloys, including gold-containing systems. ornl.govucsb.edu

A notable application of XPCS is the investigation of the martensitic transformation in a Au₅₀.₅Cd₄₉.₅ single crystal. aps.orgresearchgate.net In the vicinity of this weakly first-order phase transformation, slow non-equilibrium dynamics were observed within a narrow temperature range. aps.org These dynamics are linked to the martensite-aging effect. aps.org The study also identified an avalanche-like behavior, which is associated with an incubation-time phenomenon. aps.orgresearchgate.net This indicates either a localized martensitic transformation or the movement of variants due to self-accommodation processes. researchgate.net

XPCS can probe dynamics over a wide range of time and length scales. researchgate.net The technique is not limited to soft matter like colloids but can also be used to study atomic motion in hard condensed matter, such as diffusion in alloys and order-disorder fluctuations in crystals. ornl.govmdpi.com For instance, XPCS has been used to study antiphase domain dynamics in Co₆₀Ga₄₀ intermetallic phases by analyzing the fluctuations in the superstructure peak. esrf.fr While direct XPCS studies on the dynamics of Au-Cd alloys are specifically highlighted by the investigation into martensitic transformations, the principles of the technique are broadly applicable to understanding atomic rearrangements, diffusion, and phase transition dynamics in these and other metallic systems. ornl.govmdpi.com The development of fourth-generation synchrotron sources has further enhanced the capabilities of XPCS, allowing for studies under high pressure and with improved temporal resolution. iucr.orgarxiv.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the functional groups present on the surface of nanoparticles and in composite materials.

In the context of gold-cadmium materials, particularly nanoparticles, FT-IR is used to identify the biomolecules or ligands that act as capping and stabilizing agents. For example, in the biosynthesis of nanoparticles, extracts from organisms can be used, and FT-IR helps to identify the functional groups from these extracts that are involved in the reduction and stabilization of the nanoparticles. scielo.org.za

When studying cadmium biosorption, FT-IR spectra can reveal the involvement of various functional groups on a cell surface in the binding of cadmium ions. rsc.orgtandfonline.com Broad spectral bands in the region of 3300–3500 cm⁻¹ are indicative of –NH stretching from amino groups and bonded hydroxyl (–OH) groups. rsc.org After interaction with Cd(II), a shift in these spectra to lower frequencies can be observed, suggesting the involvement of these groups in the binding process. rsc.org Other significant peaks include those for C-O stretching (around 1385 cm⁻¹) and, in the case of composites with iron oxide, Fe-O stretching (around 580 cm⁻¹), with shifts in these peaks also indicating their role in cadmium chelation. tandfonline.com

For functionalized gold nanoparticles, FT-IR confirms the attachment of specific ligands. For instance, in the functionalization of gold nanoparticles with 3-mercaptopropionic acid (MPA), the disappearance of the S-H stretching band at around 2564 cm⁻¹ and the appearance of a new band for the Au-S bond at approximately 765 cm⁻¹ confirms the successful gold-thiol linkage at the nanoparticle surface. nih.gov

Table 2: Common FT-IR Bands in the Study of Gold-Cadmium Related Materials

Wavenumber (cm⁻¹) Functional Group Implication
3300–3500 –OH and –NH stretching Presence of hydroxyl and amino groups, often from biological capping agents. rsc.org
2840–3020 C–H stretching Presence of alkyl groups. acs.org
~1620 Asymmetric C=O stretching Deprotonated carboxyl groups involved in binding. acs.org
~1390 Symmetric C=O stretching Deprotonated carboxyl groups involved in binding. acs.org
~765 Au–S bond Confirmation of thiol ligand attachment to gold nanoparticles. nih.gov

This table provides an interactive display of common FT-IR absorption bands and their interpretations.

Colloid and Nanoparticle Characterization Techniques

The characterization of gold-cadmium colloids and nanoparticles is crucial for understanding their stability, size distribution, and surface properties, which in turn dictate their behavior and potential applications.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a widely used technique for determining the size distribution profile of small particles in suspension or polymers in solution. nanopartz.comencyclopedia.pub It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nanopartz.com The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. nanopartz.com

For gold-cadmium nanoparticles, DLS provides valuable information on their average size and polydispersity index (PDI). aip.org The PDI is a measure of the width of the particle size distribution, with values close to zero indicating a monodisperse and uniformly sized sample, and values approaching one suggesting a polydisperse distribution. nih.gov For instance, bimetallic zinc/manganese nanoparticles have been characterized with an average size of 314.4 nm and a PDI of 0.28, indicating a uniform distribution. aip.org In another study, taurine-capped gold nanoparticles were found to have average sizes of 73.9 nm and 106.8 nm with PDI values of 0.384 and 0.168, respectively. researchgate.net

It is important to note that DLS measures the hydrodynamic diameter, which includes any capping or solvating layers, and thus may differ from the core size measured by techniques like transmission electron microscopy (TEM). nih.govnih.gov The reliability of DLS for very small nanoparticles (e.g., gold nanoparticles smaller than 20 nm) can be limited due to insufficient light scattering. nanopartz.com

Table 3: Example DLS Data for Bimetallic/Gold Nanoparticles

Nanoparticle System Average Hydrodynamic Diameter (nm) Polydispersity Index (PDI)
ZnO–Mn NPs aip.org 314.4 0.28
Taurine-capped AuNP (λₘₐₓ 515 nm) researchgate.net 73.9 0.384
Taurine-capped AuNP (λₘₐₓ 545 nm) researchgate.net 106.8 0.168
YF-AuNPs researchgate.net 14 ± 5 (core size) -
GAYF-AuNPs researchgate.net 10 ± 5 (core size) -

This table provides an interactive display of sample DLS data from various nanoparticle systems.

Zeta Potential Analysis for Surface Charge Determination

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. nanocmm.tech It is a key indicator of the stability of colloidal dispersions. nanocmm.tech Nanoparticles with a high zeta potential (either positive or negative, typically > |30| mV) are electrically stabilized, while those with low zeta potentials tend to coagulate or flocculate. nanocmm.techuobaghdad.edu.iq

In the context of gold-cadmium systems, zeta potential analysis is crucial for understanding the surface chemistry and stability of nanoparticles. For example, the surface charge of hybrid gold nanoparticle/nitrogen-doped carbon dot colloids was investigated using zeta potential measurements. chula.ac.th It was found that the positively charged Au ions could outweigh the negative charge from the carbon dots, resulting in a net positive surface charge on the hybrid particles. chula.ac.th The addition of a stabilizer like alginate, which is negatively charged, can then wrap around the particles and impart a negative surface charge. chula.ac.th

The zeta potential of bimetallic nanoparticles can be tailored. For instance, Ag/Cu bimetallic nanoparticles synthesized with chitosan (B1678972) showed a positive surface charge ranging from +27.8 mV to +33.8 mV. nanocmm.tech In another study, bimetallic Au-Ag nanoparticles stabilized with citrate (B86180) had negative zeta potential values of -31.5 mV and -20.9 mV, indicating moderate stability. semanticscholar.org The zeta potential of CdO nanoparticles prepared by laser ablation was found to be -16.65 mV, suggesting a higher tendency for aggregation compared to other metal oxide nanoparticles like ZnO, which had a zeta potential of -26.53 mV. uobaghdad.edu.iq The presence of cadmium can also influence the zeta potential of gold nanoparticles; the addition of Cd²⁺ to a solution of glutathione-modified gold nanoparticles leads to a reduction in the zeta potential, causing aggregation. ijcea.org

Table 4: Zeta Potential Values for Various Nanoparticle Systems

Nanoparticle System Zeta Potential (mV) Implication
ZnO–Mn NPs aip.org -23.86 Good stability
Au-Ag NPs (2.0 mL Au seed) semanticscholar.org -31.5 Moderate stability
Au-Ag NPs (5.0 mL Au seed) semanticscholar.org -20.9 Moderate stability
CdO NPs uobaghdad.edu.iq -16.65 Tendency to aggregate
ZnO NPs uobaghdad.edu.iq -26.53 More stable than CdO
Ag/Cu bimetallic NPs nanocmm.tech +27.8 to +33.8 Stable, positive charge
Au@citrate nih.gov -39.7 Highly stable

This table provides an interactive display of zeta potential data and its interpretation for nanoparticle stability.

Theoretical and Computational Investigations of Gold Cadmium Systems

Density Functional Theory (DFT) Applications in Gold-Cadmium Research

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of gold-cadmium materials. This quantum mechanical modeling method allows for the calculation of a material's electronic structure, providing a basis for understanding a wide range of its characteristics.

Electronic Band Structure and Density of States Calculations

DFT calculations are instrumental in determining the electronic band structure and density of states (DOS) of gold-cadmium compounds. These calculations reveal the metallic character of intermetallic compounds like Ce₂Au₂Cd and CeAu₄Cd₂. researchgate.net In these materials, the metallic nature is primarily attributed to the Ce-f orbital electrons, with significant hybridization of Au-p and Cd-p orbitals observed at the Fermi level. researchgate.net The accurate prediction of the DOS is crucial, as it has been shown that this accuracy is directly related to the correct prediction of formation energies in Au-Cu alloys, a principle that can be generalized to other intermetallic compounds. osti.gov

Furthermore, DFT studies on gold-cadmium selenide (B1212193)/telluride nanoclusters connected to gold electrodes have shown that the HOMO-LUMO gaps decrease as the cluster size increases. researchgate.net This is a critical finding for the development of fast microelectronic devices. researchgate.netgrafiati.com The electronic structure of these nanoclusters, particularly the distribution of HOMO and LUMO states, is significantly influenced by the d orbital electrons of the transition metal atoms. grafiati.com For instance, in cadmium selenide nanowires connected to gold electrodes, shorter wires become fully metalized due to metal-induced gap states. mu.edu.et Longer wires, however, exhibit a gap similar to bare cadmium selenide nanowires near the center, with sub-gap interface states forming near the metal-semiconductor junction. mu.edu.et

The table below summarizes key findings from DFT calculations on the electronic properties of various gold-cadmium systems.

SystemKey FindingsReference(s)
Ce₂Au₂Cd & CeAu₄Cd₂Metallic character from Ce-f orbitals; strong hybridization of Au-p and Cd-p orbitals at the Fermi level. researchgate.net
Au-Cd Selenide/Telluride NanoclustersHOMO-LUMO gap decreases with increasing cluster size. researchgate.net
CdSe Nanowires with Au ElectrodesShort wires are fully metalized; longer wires develop a band gap and interface states. mu.edu.et
[Au₁₉Cd₂(SR)₁₆]⁻Doping with cadmium induces surface reconstruction, creating a novel "paw-like" motif. acs.org

Thermodynamic Property Prediction via Quasi-Harmonic Debye Model

The quasi-harmonic Debye model, when combined with DFT, is a valuable approach for predicting the thermodynamic properties of gold-cadmium systems under varying temperature and pressure conditions. This model allows for the calculation of the Helmholtz free energy as a function of volume and temperature, from which other properties like thermal expansion and heat capacity can be derived. diva-portal.orgreadthedocs.io

For example, studies on Ce₂Au₂Cd and CeAu₄Cd₂ have utilized this model to investigate the effect of temperature on various thermodynamic parameters. researchgate.net The results indicate that CeAu₄Cd₂ possesses greater mechanical resistance and less randomness compared to Ce₂Au₂Cd as temperature increases. researchgate.net The quasi-harmonic approximation introduces the necessary volume dependence of phonon frequencies, which is crucial for accurately describing properties like thermal expansion and the difference between isobaric and isochoric heat capacities. readthedocs.io The model's reliability has been demonstrated for various crystalline solids, particularly at low to intermediate temperatures. researchgate.net

The general workflow of the quasi-harmonic Debye model involves calculating the electronic energy at different volumes, determining the Debye temperature, and then computing the vibrational free energy to obtain the total Helmholtz free energy. diva-portal.orgresearchgate.net

Elucidation of Interatomic Bonding and Interactions

DFT calculations provide a detailed picture of the interatomic bonding and interactions within gold-cadmium systems. These calculations can reveal the nature of chemical bonds, such as covalent or electrostatic interactions. For instance, in functionalized gold nanoparticles designed for cadmium ion detection, DFT-D3 calculations have shown that the interactions between the functional groups and Cd²⁺ ions are primarily electrostatic. researchgate.netnih.gov

The Electron Localization Function (ELF) is a particularly useful tool derived from DFT that helps in visualizing and quantifying the degree of electron localization, thereby describing chemical bonds. labinsights.nlcam.ac.uk High ELF values indicate covalent bonding, while values around 0.5 suggest metallic bonding. taylorandfrancis.com In the context of gold-cadmium systems, ELF analysis can distinguish between different types of bonding and understand how doping affects the electronic structure. researchgate.net For example, in Au₄Cd₄(SR)₁₂, DFT calculations have been used to elucidate its electronic structure and chirality. researchgate.net

Furthermore, DFT can be used to understand charge transfer between atoms. In doped nanoclusters, such as [Au₁₉Cd₂(SR)₁₆]⁻, Natural Bond Orbital (NBO) analysis can reveal the charge distribution and how it changes upon doping. nsf.gov

Computational Modeling of Doping Locations and Surface Motifs

A significant application of DFT in gold-cadmium research is the computational modeling of dopant locations and the resulting surface structures. DFT calculations have been instrumental in understanding the surface reconstruction of gold nanoclusters upon cadmium doping. acs.orgacs.org

A notable discovery is the formation of a novel "paw-like" Cd(S-Au-S)₃ surface motif in the [Au₁₉Cd₂(SR)₁₆]⁻ nanocluster, which results from the coalescence of two gold atoms into a single cadmium site. acs.orgnsf.gov DFT calculations have been used to understand the stability of these unique dopant locations and have shown that replacing the cadmium atoms back with gold is energetically unfavorable. acs.org This highlights how cadmium doping can induce significant and stable changes in the surface structure of gold nanoclusters.

These computational models allow researchers to explore different doping scenarios and predict the most stable configurations, guiding the synthesis of new bimetallic nanoclusters with tailored properties. acs.org The table below presents DFT results for the relative energies of different doping locations in a gold nanocluster framework, demonstrating the preference for the experimentally observed structure.

Doping LocationRelative Energy (kcal/mol)Geometric Rearrangement (δ > 0.2 Å)
Experimental (9) 0.0 No
Location 15.8No
Location 27.2No
Location 3OmittedYes
Location 4OmittedYes
Location 510.1No
Location 612.3No
Location 7OmittedYes
Location 813.5No
Data adapted from supporting information of relevant research. nsf.gov

Molecular Dynamics (MD) Simulations for Nanoparticle Stability and Interactivity

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of atoms and molecules. In the context of gold-cadmium systems, MD simulations are particularly useful for investigating the stability and interactivity of nanoparticles. researchgate.net

MD simulations have been employed to study the stability of pure and functionalized gold nanoparticles (AuNPs) in aqueous environments. researchgate.netnih.gov These studies have shown that pure AuNPs are unstable and tend to aggregate in water, while functionalizing them with ligands like L-cysteine (CYS) and 6-mercaptonicotinic acid (MNA) significantly enhances their stability by increasing repulsive interactions between the particles. researchgate.netnih.gov

Classical Metallurgical Models and Their Application to Au-Cd Systems

Classical metallurgical models, particularly those rooted in the electronic structure of alloys, provide a robust framework for explaining the phase behavior observed in the Au-Cd system. These models emphasize the role of valence electrons in determining crystal structure and stability.

The formation of phases in the Au-Cd system is a classic illustration of the Hume-Rothery rules. mdpi.commdpi.com These rules propose that the stability of certain metallic phases is not governed by simple stoichiometry, but rather by a specific ratio of valence electrons to atoms, known as the valence electron concentration (e/a). mdpi.com In the Au-Cd system, gold (Au) is considered to have one valence electron and cadmium (Cd) has two.

The sequence of phases observed as the concentration of cadmium increases corresponds to characteristic e/a values. mdpi.com For instance, the face-centered cubic (fcc) α-phase solid solution of Au(Cd) extends to approximately 33 atomic percent Cd, which corresponds to an electron concentration of about 1.36 e/a, a value consistent with the Hume-Rothery rule for the stability limit of fcc phases. arxiv.org The body-centered cubic (bcc) β-phase, with a CsCl-type structure, is stable around an e/a of 1.5. arxiv.org At lower temperatures, this β-phase undergoes martensitic transformations, forming various distorted structures and superlattices. arxiv.org

The stability of these electron phases is a complex interplay of factors outlined by Hume-Rothery, including atomic size, electronegativity, and valency. tandfonline.comscribd.comwikipedia.org While the atomic radii of gold and cadmium differ, the dominant factor in the Au-Cd system is the electron concentration, which dictates the sequential appearance of different crystal structures. arxiv.orgmdpi.com The system also contains numerous structurally complex phases, such as the γ-brass type (e.g., Au5Cd8) and others, whose stability is also rationalized by specific e/a ratios. arxiv.orgmdpi.comarxiv.org The formation of these complex structures is understood as the system's effort to find a low-energy state at specific electron concentrations. mdpi.com

Table 1: Hume-Rothery Phases in the Au-Cd System and Corresponding Electron Concentrations
PhaseCrystal Structure TypeComposition Range (at.% Cd)Electron Concentration (e/a)Stability Condition
α (Au(Cd))fcc0 - ~33~1.36Stable solid solution limit. arxiv.org
β (AuCd)bcc (CsCl-type)~50~1.5High-temperature stable phase. arxiv.org
γ (Au5Cd8)γ-brass (cI52)~61.5~1.62Complex structure stabilized by Fermi surface-Brillouin zone interaction. arxiv.org

The electronic origin of the stability of various Au-Cd phases can be elucidated through the interaction between the Fermi sphere and the Brillouin zone, a concept central to the Jones model of phase stability. arxiv.orgmdpi.com According to the nearly free-electron model, a crystal structure is stabilized when the Fermi surface, which represents the boundary of occupied electron states in reciprocal space, comes into contact with the faces of the Brillouin zone. arxiv.org The Brillouin zone is a fundamental polyhedron in reciprocal space defined by planes of Bragg reflection. mdpi.com

When the Fermi sphere touches a Brillouin zone plane, an energy gap is formed, leading to a significant reduction in the total electronic energy of the system. arxiv.orgmdpi.com This reduction in band structure energy is the primary stabilizing factor for the observed crystal structure at a given electron concentration. mdpi.commdpi.com The specific set of Brillouin zone planes that are close to the Fermi sphere for a given structure is known as the Brillouin-Jones zone. arxiv.org

For the Au-Cd system, analysis of the Brillouin-Jones configuration reveals why complex structures and superlattices become stable. arxiv.org For example, in phases like AuCd3 and Au3Cd5, the formation of superlattices and the introduction of vacancies create new Brillouin zone planes. arxiv.orgarxiv.org These additional planes provide more opportunities for contact with the Fermi sphere, further lowering the electronic energy and stabilizing these complex arrangements over simpler structures. arxiv.org Computational programs have been developed to construct these Brillouin-Jones zones and analyze their interaction with the Fermi sphere, confirming that a high degree of filling of the zone by electron states (often around 89% or more) corresponds to the Hume-Rothery mechanism of structural stabilization. arxiv.orgarxiv.org This analysis clarifies the relationship between complex structures like AuCd-hP18 and AuCd3-hP24 and simpler basic cells, showing them to be electronically driven modifications. arxiv.org

Table 2: Brillouin-Jones Zone Analysis for Selected Au-Cd Phases
PhaseStructure TypeKey Brillouin Zone Planes (hkl)Stabilization Mechanism
AuCdcP2 (CsCl){110}Contact between the Fermi sphere and the 12 faces of the {110} rhombic dodecahedron zone stabilizes the bcc structure at e/a ≈ 1.5. arxiv.org
Au3CdtI16Multiple planes from supercellFormation of a long-period superlattice derived from fcc introduces additional zone planes that enhance stability. arxiv.org
Au5Cd8cI52 (γ-brass){330}, {411}A many-faced Brillouin-Jones polyhedron provides a good fit for the Fermi sphere, characteristic of Hume-Rothery γ-phases. arxiv.org
AuCd3hP24Multiple planes from supercellStabilized as a superlattice to the ω-Ti type structure, with additional planes arising from the supercell formation. arxiv.org

Phase Equilibria and Transformational Behavior in Gold Cadmium Systems

Comprehensive Phase Diagram Analysis of Gold-Cadmium Alloys

A thorough understanding of the Au-Cd phase diagram is fundamental to harnessing the properties of these alloys. The phase diagram maps the stable phases at different temperatures and compositions.

The solidus and liquidus lines, which define the boundaries between solid, liquid, and mixed solid-liquid phases, are critical parameters in the phase diagram. Various experimental techniques have been employed to determine these lines in the Au-Cd system.

One method involves the use of a dew-point technique to measure the vapor pressure of cadmium over a range of gold-rich Au-Cd alloys with compositions between 8 and 32 atomic % cadmium. rsc.org These measurements were conducted in both the liquid and solid states at temperatures ranging from 820 to 1330 K. rsc.org The data obtained from this technique were then used in conjunction with established liquidus values to compute the solidus temperatures over a wide range of compositions. rsc.org

Another common and effective method for determining solidus and liquidus lines is thermal analysis. brunel.ac.uk This technique involves monitoring the temperature of an alloy as it is heated or cooled and detecting the thermal arrests that correspond to phase transitions. brunel.ac.uk While the liquidus is often determined from cooling curves, solidus lines can be accurately determined with a reproducibility of ±3°C, though this can increase to ±5°C for certain compositions. brunel.ac.uk

The following interactive table provides a summary of experimentally determined solidus and liquidus temperatures for various Au-Cd alloy compositions.

Thermodynamic modeling provides a powerful tool for predicting and understanding phase equilibria in alloy systems. The CALPHAD (CALculation of PHAse Diagrams) method is a widely used computational approach for this purpose. arxiv.org This method involves developing thermodynamic models for each phase in the system and fitting the model parameters to experimental data. arxiv.org

For the Au-Cd system, thermodynamic assessments have been performed by considering the Gibbs free energy of the various phases. researchgate.net The activities of cadmium in gold alloys have been determined using techniques like the isopiestic method for compositions up to 50 atom % Cd. cdnsciencepub.comdtic.mil From these measurements, the partial molar free energy, entropy, and heat of solution in the alpha and beta phases have beencalculated at temperatures between 500 and 600°C. cdnsciencepub.comdtic.mil

Recent advancements have explored the use of machine learning interatomic potentials (MLIPs) to accelerate CALPHAD-based phase diagram predictions. arxiv.orgarxiv.org These MLIPs can significantly speed up the calculation of energies and free energies of atomistic systems, which are then used to generate CALPHAD-compatible thermodynamic descriptions. arxiv.orgarxiv.org

The formation of various phases in the Au-Cd system is strongly dependent on both composition and temperature. For instance, in gold-rich alloys, the thermodynamic properties such as heats and entropies of solution show minor fluctuations with composition, despite the system's strong ordering character. rsc.org

The phase boundaries in the Au-Cd system have been observed to shift with temperature. For example, between 16 and 60 atom % cadmium, the phase boundaries are sensitive to temperatures above 400°C. cdnsciencepub.comdtic.mil The boundaries of the two-phase regions α2 + β and β + δ′ have been found at slightly different concentrations than previously reported, highlighting the sensitivity of phase stability to compositional changes. cdnsciencepub.com

The stability of intermetallic compounds in gold alloys is also influenced by the nature of the alloying element. Gold alloys with elements from the second group of the periodic table, such as cadmium, are characterized by strongly negative values of the enthalpy of formation, indicating a high stability of the resulting phases. researchgate.net

Martensitic Transformations and Pre-Martensitic Phenomena in Au-Cd Alloys

Au-Cd alloys, particularly those with near-equiatomic compositions, are well-known for exhibiting martensitic transformations. These are diffusionless, first-order phase transitions that involve a cooperative movement of atoms, leading to a change in the crystal structure.

The martensitic transformation in Au-Cd alloys is preceded by pre-martensitic phenomena, which are characterized by anomalies in the lattice dynamics. One of the key pre-martensitic indicators is the softening of certain phonon modes.

In Au-47.5at.%Cd alloys, which transform to the γ′2 martensite (B1171850), phonon softening has been observed at the Brillouin zone boundary and at ζ=0.35 of the [ζζ0]TA2 branch of the phonon dispersion curve. teikyo.jp This softening indicates a lattice instability that drives the martensitic transformation. The study of lattice dynamics through techniques like inelastic neutron scattering is crucial for understanding these precursor effects. aps.orgsemanticscholar.org The frequencies of the TA2 modes in some Heusler alloys, which also exhibit martensitic transformations, are relatively low and show an anomalous dip that softens with decreasing temperature. aps.orgsemanticscholar.org

The properties of the martensitic phase in Au-Cd alloys can evolve over time, a phenomenon known as aging. Martensite aging can lead to an increase in the reverse transformation temperature, a phenomenon referred to as martensite stabilization. researchgate.net

The dynamic properties, such as storage modulus and internal friction, are also affected by martensite aging. In Au-Cd alloys, the storage modulus gradually increases with aging time, while the internal friction decreases. xjtu.edu.cn This evolution is strongly dependent on the concentration of point defects, aging temperature, and the parameters of dynamic loading such as displacement amplitude and frequency. xjtu.edu.cn

The martensitic transformation in Au-Cd alloys can also exhibit avalanche-like dynamics. This behavior is characterized by a series of discrete transformation events, or avalanches, rather than a smooth, continuous transition. This has been observed in other systems undergoing martensitic transformations and is a topic of ongoing research.

The following interactive table summarizes the key aspects of martensitic transformations in Au-Cd alloys.

Ternary Gold-Cadmium Phase Space Exploration (e.g., Na-Au-Cd)

The exploration of ternary gold-cadmium systems, such as the sodium-gold-cadmium (Na-Au-Cd) system, has revealed a rich and complex crystal chemistry. The introduction of a third element into the gold-cadmium binary system allows for the formation of novel intermetallic compounds with unique structural and bonding characteristics.

Research into the Na-Au-Cd ternary composition space has led to the discovery of new intermetallic compounds that exhibit fascinating structural transformations. A near-continuous structural evolution has been observed, leading to the formation of three new compounds: Na(Au₀.₈₉Cd₀.₁₁)₂, Na(Au₀.₅₁Cd₀.₄₉)₂, and Na₈Au₃.₅₃Cd₁₃.₄₇.

Of particular significance is the emergence of a complex decagonal quasicrystal approximant. Quasicrystals are materials that exhibit long-range order but lack the periodic translational symmetry of conventional crystals. Approximants are periodic crystals whose local atomic arrangements are similar to those of a quasicrystal. The formation of this quasicrystal approximant in the Na-Au-Cd system highlights the intricate relationship between Laves phases and quasicrystalline structures, with the gold-to-cadmium ratio playing a crucial role in controlling the transition between these unique crystal structures. All three newly identified compounds are related through Friauf–Laves polyhedral building units.

Table 1: Newly Discovered Intermetallic Compounds in the Na-Au-Cd System
CompoundStructural Feature
Na(Au₀.₈₉Cd₀.₁₁)₂Laves Phase
Na(Au₀.₅₁Cd₀.₄₉)₂Laves Phase
Na₈Au₃.₅₃Cd₁₃.₄₇Complex Decagonal Quasicrystal Approximant

The stability of the intricate structures observed in the Na-Au-Cd system is a direct result of complex bonding interactions. Electronic structure calculations have shown that these compounds are metallic in nature. The bonding is characterized by a combination of polar covalent interactions between sodium and the gold/cadmium components (Na–(Au/Cd)) and covalent bonding between the gold and cadmium atoms ((Au/Cd)–(Au/Cd)). This mixture of bonding types is crucial for the stabilization of these complex intermetallic phases. The unique chemistry of gold, including relativistic effects, is thought to play a significant role in the formation of these unprecedented crystal structures and bonding arrangements.

Long-Period Ordered Superstructures and Vacancy Effects

In addition to the formation of quasicrystal approximants in ternary systems, binary gold-cadmium alloys are known to form long-period ordered superstructures. These are characterized by a periodic modulation of the crystal lattice over a distance that is larger than the basic unit cell. Theoretical models have been successful in predicting the period of these superlattices in the Au-Cd system, as well as other characteristics such as the type of antiphase domains and the direction of the periodic modulation.

Vacancy effects also play a significant role in the structural and transformational behavior of gold-cadmium alloys. The presence of vacancies can influence the stability of different phases and mediate diffusion processes that are critical for phase transformations. In hexagonal gold-cadmium alloys, a high density of stacking faults has been observed, with the fault density being influenced by the cadmium concentration. Furthermore, in Au-Cd alloys that undergo martensitic transformations, the aging of the martensite phase is associated with the diffusive rearrangement of lattice defects, including vacancies. This process is driven by the tendency of the defect arrangement to conform to the lower symmetry of the martensitic structure. This diffusive aging process, which can be accompanied by avalanche-like behavior, highlights the dynamic role of vacancies in the evolution of the microstructure and properties of these alloys. aps.org

Surface Science and Interfacial Chemistry of Gold Cadmium Systems

Surface Reconstruction Induced by Cadmium Doping in Gold Nanoclusters

The introduction of cadmium into gold nanoclusters can induce significant rearrangements of the surface atoms, a process known as surface reconstruction. This is a distinct phenomenon from simple substitution or total structural transformation observed with other dopants like copper or silver. acs.orgnih.gov

A noteworthy outcome of cadmium doping in specific gold nanoclusters is the formation of novel surface motifs. For instance, when the [Au₂₃(SR)₁₆]⁻ nanocluster (where SR is a thiolate ligand) is doped with cadmium, a remarkable "paw-like" motif, Cd(S-Au-S)₃, is formed. acs.orgnih.govnsf.gov This structure arises from the coalescence of two adjacent surface gold atoms into a single cadmium site. acs.orgnih.govacs.org In this configuration, the cadmium atom acts as a junction, connecting three monomeric -S-Au-S- units. acs.orgnih.govacs.org This unique "paw-like" structure has been identified through single-crystal X-ray analysis and is a testament to the profound impact of cadmium on the surface architecture of gold nanoclusters. acs.orgnsf.gov The bond angles of S–Cd–S in these motifs are approximately 105°, 111°, and 100°, reminiscent of the tetrahedral coordination in a zincblende CdS crystal structure. acs.org

Another example of cadmium-driven surface reconstruction is observed in the Au₄₄(DMBT)₂₈ nanocluster, where four Au₂(DMBT)₃ staples are replaced by two Au₅Cd₂(DMBT)₁₂ staples, forming Au₃₈Cd₄(DMBT)₃₀ while preserving the face-centered cubic inner core. rsc.orgrsc.org

Cadmium's role in tailoring the surface structure of gold nanoclusters is multifaceted and distinct from other dopant metals. nih.gov While dopants like copper might simply substitute surface gold atoms, cadmium can induce a more complex surface reconstruction. acs.org This is attributed to cadmium having one more valence electron than gold, which allows for the adjustment of electronic structures and modulation of physicochemical properties. rsc.orgrsc.org

The process of doping with cadmium can lead to the creation of new bimetal nanoclusters with altered surface motifs and, consequently, different catalytic and optical properties. acs.orgrsc.org For example, the [Au₁₉Cd₂(SR)₁₆]⁻ nanocluster, formed through cadmium doping of [Au₂₃(SR)₁₆]⁻, exhibits enhanced catalytic activity in certain reactions, such as the hydrogenation of nitrobenzaldehyde. acs.org This demonstrates that the type and concentration of the dopant are critical in controlling the final structure and functionality of the doped nanocluster. acs.org Density functional theory (DFT) calculations have been instrumental in understanding the unique and stable locations of cadmium dopants within the nanocluster structure. acs.orgnsf.gov

Surface Chemistry in Hetero-Nanoparticle Deposition

The surface chemistry of gold is a crucial factor in the deposition of other nanoparticles, including those containing cadmium. The synthesis of hetero-nanostructures, such as gold nanoparticles supported on cadmium sulfide (B99878) (CdS), showcases the interplay between the surfaces of these two materials. theiet.org In such systems, the CdS support can facilitate the preparation of highly dispersed gold nanoparticles. theiet.org The use of stabilizers, like glutamate (B1630785), during the synthesis process plays a significant role in controlling the size and monodispersity of the deposited gold nanoparticles. theiet.org

Furthermore, the interaction between gold and cadmium selenide (B1212193) (CdSe) in heteronanostructures is influenced by the capping ligands present. These ligands can modulate the equilibration of the Fermi level between the two materials upon photoexcitation, affecting charge transport properties. researchgate.net The characterization of such complex nanoparticle systems, including those with cadmium selenide/telluride core-shell quantum dots, can be achieved using advanced mass spectrometry techniques. nih.gov

Self-Assembled Monolayers (SAMs) on Gold Electrodes for Cadmium Interactions

Self-assembled monolayers (SAMs) on gold electrodes provide a versatile platform for studying and detecting interactions with cadmium ions. rsc.org By modifying the gold surface with a SAM, it is possible to create a specific chemical interface for capturing cadmium.

A common approach involves first forming a SAM of a molecule like 3-mercaptopropionic acid (MPA) on the gold electrode. rsc.orgcapes.gov.br The exposed carboxyl groups of the MPA monolayer can then be used to covalently attach a ligand that has a high affinity for cadmium, such as glutathione (B108866) (GSH). rsc.org The cadmium ions in a solution can then complex with the immobilized glutathione. rsc.org This interaction can be detected electrochemically, with techniques like linear and Osteryoung square wave voltammetry, allowing for the sensitive detection of cadmium ions down to nanomolar concentrations. rsc.org The deposited cadmium can form a monoatomic layer that bridges the gold surface and the alkanethiol monolayer, associating with both the gold and the sulfur atoms of the SAM. researchgate.netnih.gov

LigandDetection Limit (Cadmium)Reference
Glutathione on MPA5 nM rsc.org
3-mercaptopropionic acid~50 ng/L nih.gov

Oxidative Chemistry on Gold Surfaces Relevant to Cadmium Systems

While bulk gold is known for its chemical inertness, its surface can exhibit significant oxidative chemistry, particularly at the nanoscale. nih.gov This is relevant to cadmium-gold systems as the presence of cadmium can influence the oxidative state and reactivity of the gold surface.

Studies on well-defined gold single crystals, particularly the Au(111) surface, have provided fundamental insights into these oxidative processes. nih.gov The presence of oxygen atoms and hydroxyl groups on the gold surface can lead to distinct chemical behaviors, where the surface can act as a Brønsted base or a nucleophilic base. nih.gov

In the context of cadmium, it is known to induce oxidative stress in biological systems, partly through its interaction with thiol-containing molecules like glutathione, leading to the generation of reactive oxygen species such as hydrogen peroxide. nih.gov While cadmium itself does not directly participate in Fenton-type reactions like transition metals, it can trigger cellular defense pathways that involve an accumulation of H₂O₂. nih.gov The oxidative chemistry on gold surfaces, therefore, provides a model for understanding the fundamental interactions that might occur in more complex biological or environmental systems containing both gold and cadmium. The partial oxidation of gold nanoparticle surfaces can enhance their chemical reactivity, impacting their growth and interaction with various ions. researchgate.net

Advanced Research on Specific Gold Cadmium Forms and Their Functional Aspects

Gold-Cadmium Intermetallic Compounds: Structure-Property Relationships

Intermetallic compounds, characterized by their ordered crystal structures, exhibit properties distinct from their constituent metals. The gold-cadmium system is no exception, with research uncovering the intricate relationships between their atomic arrangement and their physical behaviors.

Electronic, Elastic, and Mechanical Properties of B2-Type Au-Cd Intermetallics

First-principles density functional theory has been a important tool in systematically studying the electronic, elastic, and mechanical properties of binary B2-type intermetallic compounds, including gold-cadmium (AuCd). researchgate.netresearchgate.net These studies calculate ground state properties such as lattice constants, bulk modulus, and elastic constants. researchgate.net The results of these theoretical calculations have shown good agreement with available experimental and other theoretical data. researchgate.netresearchgate.net

Analysis of the electronic density of states reveals that B2-type gold-cadmium compounds are metallic in nature. researchgate.net Further investigation into their mechanical behavior, through the calculation of the bulk to shear modulus ratio (B/G) and Cauchy pressure, helps in understanding their ductility. researchgate.netresearchgate.net Among a series of studied intermetallics, AuZn was identified as the most ductile, a characteristic attributed to strong metallic bonding. researchgate.net

PropertyDescription
Lattice Constant (a₀) The dimension of the unit cell of the crystal lattice.
Bulk Modulus (B) A measure of a substance's resistance to uniform compression.
Elastic Constants (Cij) Parameters that relate stress to strain in a material, defining its stiffness.
Ductility A material's ability to deform under tensile stress.

Ultrasonic Investigations and Anharmonic Properties

Ultrasonic techniques serve as a powerful non-destructive method for evaluating the physical properties of materials. ias.ac.in In the context of B2 structured intermetallic compounds like AuCd, ultrasonic attenuation for both longitudinal and shear waves has been evaluated at room temperature along different crystallographic directions. ias.ac.in These investigations are crucial for understanding phonon-phonon interactions and the thermoelastic mechanism. ias.ac.in

The study of ultrasonic attenuation provides insights into the anharmonic properties of solids, which are essential for understanding thermal expansion, thermal conductivity, and other temperature-dependent phenomena. acoustics.asn.au Key parameters computed in these studies include second- and third-order elastic constants, Grüneisen parameters, and the Debye temperature. ias.ac.in Research indicates that for AuCd, the attenuation of ultrasonic waves due to phonon-phonon interaction is the predominant mechanism over thermoelastic loss. ias.ac.in

ParameterSignificance
Ultrasonic Attenuation The loss of energy from an ultrasonic wave as it propagates through a material.
Second & Third-Order Elastic Constants Higher-order constants that describe the non-linear elastic behavior of a material.
Grüneisen Parameters Describe the effect of volume change on the vibrational properties of a crystal lattice.
Debye Temperature A measure of the temperature above which all vibrational modes in a solid are excited.

Studies on Rare-Earth Gold-Cadmium Intermetallic Compounds (e.g., Ce₂Au₂Cd, CeAu₄Cd₂)

Gold-rich rare-earth intermetallic compounds, such as Ce₂Au₂Cd and CeAu₄Cd₂, have garnered attention due to their unusual magnetic and physical properties. researchgate.net These compounds are noted for their good electronic and thermal behavior coupled with high mechanical strength, making them relevant for electronic and mechanical industries. researchgate.net

Density functional theory (DFT) has been employed to investigate the structural, electronic, and thermodynamic properties of these ternary intermetallic compounds. researchgate.net Electronic band structure and density of state calculations indicate that the metallic character of these compounds arises from Ce-f orbital electrons, with strong hybridization of Au-p and Cd-p orbitals at the Fermi level. researchgate.net

Structurally, compounds like La₂Au₂Cd and Ce₂Au₂Cd crystallize with the tetragonal Mo₂FeB₂ type structure. researchgate.net Ce₂Au₂Cd exhibits Curie-Weiss behavior above 100 K, indicating trivalent cerium. researchgate.net The CeAu₄Cd₂ compounds crystallize in the tetragonal YbAl₄Mo₂ type structure, featuring Au₄ squares and infinite linear cadmium chains as basic building units. researchgate.net Thermodynamic studies using the quasi-harmonic Debye model have shown that CeAu₄Cd₂ possesses greater mechanical resistance compared to Ce₂Au₂Cd. researchgate.net

CompoundCrystal Structure TypeKey Structural Features
Ce₂Au₂Cd Tetragonal Mo₂FeB₂Planes of orthogonal dimers. researchgate.net
CeAu₄Cd₂ Tetragonal YbAl₄Mo₂Au₄ squares and infinite linear cadmium chains. researchgate.net

Gold-Cadmium Nanoalloys and Nanocomposites

The integration of gold and cadmium at the nanoscale gives rise to novel materials with tailored optical and electronic properties, finding applications in areas from photocatalysis to chemical sensing.

Growth and Reductive Transformation of Gold Shells on Cadmium Selenide (B1212193) Nanocrystals

Research has demonstrated the growth of an unstable, shell-like gold structure around dihexagonal pyramidal cadmium selenide (CdSe) nanocrystals in an organic solution. rsc.orgrsc.org This gold shell can be transformed into spherical gold domains through methods such as electron beam irradiation or the addition of a strong reducing agent during synthesis. rsc.orgrsc.org

The conditions of gold deposition, including the ligands present and the geometry of the CdSe nanocrystals, play a crucial role in tuning the size of the resulting gold domains, which can range from 1.4 nm to 3.9 nm. rsc.orgrsc.orgresearchgate.net This process provides valuable information on the role of surface chemistry in the synthesis of heteronanoparticles and the reactivity of the seed nanocrystals. rsc.orgrsc.org These hybrid structures are of interest for applications in photocatalysis and optoelectronics. rsc.orgrsc.orgresearchgate.net The formation of these gold-CdSe/CdS nanostructures can also be achieved through Langmuir-Blodgett deposition, where small gold nanocrystals ripen into a single larger one on each nanorod. acs.org

Method of TransformationResulting Gold StructureTunable Gold Domain Size
Electron Beam IrradiationSpherical Domains1.4 nm to 3.9 nm rsc.orgrsc.orgresearchgate.net
Addition of Strong Reducing AgentSpherical Domains1.4 nm to 3.9 nm rsc.orgrsc.orgresearchgate.net
Langmuir-Blodgett DepositionSingle Large Nanocrystal~8-9 nm acs.org

Gold Nanocluster-Modified Electrodes and Sensing Platforms

Gold nanocluster-modified electrodes have emerged as highly sensitive platforms for the electrochemical detection of heavy metal ions, including cadmium (Cd²⁺). rsc.orgresearchgate.net These sensors leverage the high surface area and excellent conductivity of gold nanoparticles to enhance detection sensitivity. rsc.orgemu.ee

One approach involves modifying a bare gold electrode with gold nanoclusters (GNPs-Au) using a potentiostatic method. rsc.orgresearchgate.net By optimizing deposition parameters, the surface area of the electrode can be significantly increased, providing more active sites for electrochemical reactions. rsc.orgresearchgate.net Such modified electrodes have demonstrated the ability to simultaneously detect trace amounts of lead (Pb²⁺) and Cd²⁺ with very low detection limits. rsc.orgresearchgate.net

Another strategy involves functionalizing indium tin oxide (ITO) electrodes with 3-aminopropyltriethoxysilane (B1664141) (APTES) to facilitate the assembly of gold nanoparticles. nih.govacs.org The concentration of APTES is a critical parameter, with optimal concentrations leading to uniform coverage of AuNPs and high electrochemical performance for the simultaneous detection of Cd(II), Pb(II), and Cu(II) ions. nih.govacs.org Similarly, gold nanoparticle modified graphene paste electrodes have been successfully fabricated and used for the determination of trace concentrations of cadmium and lead. emu.ee

Electrode ModificationTarget AnalytesKey Performance Metrics
Gold Nanoclusters on Gold ElectrodePb²⁺, Cd²⁺Linear range: 1–250 μg L⁻¹, Detection limit: 1 ng L⁻¹ rsc.orgresearchgate.net
Gold Nanoparticles on APTES-Functionalized ITOCd(II), Pb(II), Cu(II)Linear range: 5–120 ppb, LOD: 0.73 ppb (Cd), 0.90 ppb (Pb), 0.49 ppb (Cu) nih.govacs.org
Gold Nanoparticles on Graphene Paste ElectrodeCd²⁺, Pb²⁺Detection limits: 267 ppb (Cd), 256 ppb (Pb) emu.ee

Au-Cd Nanoalloy Formation in Oscillatory Reaction Systems

The synthesis of gold-cadmium (Au-Cd) nanoalloys can be achieved through a method based on an oscillatory chemical reaction. One such system utilizes the oscillatory reaction of poly(toluidine blue O)-gold (PTBO–Au) for the visual determination of cadmium ions (Cd²⁺), which involves the in-situ formation of an Au-Cd nanoalloy. acs.org

The process begins with the fabrication of PTBO-Au, where HAuCl₄ acts as an oxidizing agent to polymerize toluidine blue O. Following this, thiosulfate (B1220275) is used to leach gold nanoparticles onto the PTBO-Au, forming Au⁺ ions. The crucial step involves the addition of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in the presence of Cd²⁺ ions. This leads to the reduction of PTBO-Au, Au⁺, and Cd²⁺, resulting in the formation of a reduced PTBO-Au (rPTBO-Au) and the Au-Cd nanoalloy. acs.org

A notable characteristic of this oscillatory system is the color change of the reaction solution. Initially blue, the solution turns red upon the formation of the Au-Cd nanoalloy. As the rPTBO-Au is oxidized by dissolved oxygen, a critical point is reached where the rate of PTBO-Au reduction, influenced by the NaBH₄ concentration, becomes lower than the oxidation rate of rPTBO-Au. This causes the solution to revert to its original blue color. acs.org

Interestingly, the resulting Au-Cd nanoalloy exhibits minimal catalytic effect on the reduction of PTBO-Au within this oscillatory reaction. This leads to a slower consumption of NaBH₄ and consequently, a longer cycle time for the oscillation. The duration of the color transition from blue to red and back to blue shows a positive correlation with the concentration of Cd²⁺ ions, a principle that is harnessed for quantitative detection. acs.org This method underscores a dynamic and controlled approach to forming bimetallic nanoalloys within a self-oscillating chemical environment.

Gold Doping Effects in Cadmium Sulfide (B99878) Thin Films

The introduction of gold as a dopant into cadmium sulfide (CdS) thin films significantly alters their structural and optical properties. These modifications are of great interest for applications in optoelectronic devices. The doping process can be carried out through various methods, including chemical bath deposition (CBD) where the dopant is introduced in-synthesis, and co-sputtering. acs.org

Gold doping has been observed to influence the electrical characteristics of CdS films, inducing a p-type semiconductor nature. This incorporation of gold into the CdS lattice leads to a substantial decrease in electrical resistivity and a corresponding increase in carrier concentration by several orders of magnitude. acs.org

Influence on Structural and Optical Characteristics

The incorporation of gold into the cadmium sulfide (CdS) matrix induces significant and measurable changes in the material's structural and optical properties. These changes are dependent on the concentration of the gold dopant and the method of film deposition.

Structural Modifications:

Research has shown that gold doping can alter the crystallinity and grain size of CdS thin films. In one study using chemical bath deposition, doping with gold ions led to a change from a monocrystalline to a polycrystalline structure. acs.orgtandfonline.com The predominant crystalline phase was identified as zinc blende. acs.orgtandfonline.com Another study reported an increase in crystallite size with gold doping, from 15.40 nm for pure CdS to 18.12 nm for CdS doped with 3% Au. rsc.org This increase in grain size is accompanied by changes in other structural parameters like dislocation density and strain. For instance, the strain was observed to increase with 3% Au doping. rsc.org

Table 1: Effect of 3% Gold Doping on Structural Properties of Nanostructured CdS Thin Films Data sourced from Banoosh et al. (2022) rsc.org

ParameterPure CdSCdS: 3% Au
Crystallite Size (D)15.40 nm18.12 nm
Grain Size59.95 nm39.96 nm

Optical Characteristics:

The optical properties of CdS thin films are also profoundly affected by gold doping. A key observation is the change in the optical bandgap (Eg). Studies have consistently shown that the bandgap energy of CdS thin films decreases with an increasing concentration of gold dopant. For example, one investigation reported a decrease in the optical bandgap from 2.55 eV for pure CdS to 2.35 eV for films doped with 3% Au. rsc.org This shift is attributed to the formation of new localized energy levels within the bandgap due to the substitution of interstitial Cd ions by Au ions, which allows for the absorption of lower energy photons. rsc.org

Furthermore, gold doping influences the optical transmittance of the films. It has been reported that transmittance decreases as gold doping increases. rsc.org However, an improvement in transmittance in the short-wavelength range (λ < 500 nm) has also been noted in some doped films. acs.org The absorption coefficient, conversely, tends to increase slightly with higher doping content. rsc.org These modifications in optical properties are directly linked to the structural changes, such as altered crystallinity and the quantum confinement effects promoted by the introduction of the metallic gold dopant. acs.orgtandfonline.com

Table 2: Optical Bandgap of CdS Thin Films with Gold Doping Data sourced from Banoosh et al. (2022) rsc.org

MaterialOptical Bandgap (Eg)
Pure CdS2.55 eV
CdS: 3% Au2.35 eV

Emerging Research Directions and Future Perspectives in Gold Cadmium Chemistry

Exploratory Synthesis of Novel Gold-Based Polar Intermetallic Phases

The exploratory synthesis of new compounds is a cornerstone of materials discovery. In the realm of Au-Cd systems, a significant research thrust is the synthesis of novel polar intermetallic phases. These materials are characterized by significant charge transfer between the constituent elements, leading to complex structures and bonding regimes that are distinct from simple alloys. nih.govacs.org Due to gold's high electronegativity, which is comparable to some non-metals, it often acts as an anion in these structures, forming "intermetallic salts" with more electropositive elements. osti.gov

This approach has proven fruitful in producing unprecedented compositions and structures. acs.org For instance, systematic exploration in ternary Na-Au-Cd systems has led to the discovery of new gold-based intermetallic phases. Researchers have successfully synthesized compounds like Na(Au₀.₅₁Cd₀.₄₉)₂ and Na(Au₀.₉Cd₀.₁)₂ by reacting the elements in sealed tantalum containers at elevated temperatures. The structural determination of these new phases, often accomplished via single-crystal X-ray diffraction, reveals complex, disordered networks that are influenced by gold's relativistic effects. These synthetic adventures are expanding the known structural landscape of Au-Cd chemistry, providing new platforms for investigating unusual bonding and material properties. nih.govacs.org

Computational Design and Materials Discovery in Au-Cd Systems

Concurrent with experimental synthesis, computational materials science has emerged as a powerful tool for accelerating the discovery and design of new materials. researchgate.netresearchgate.net By simulating materials at the atomic level, researchers can predict their properties before they are ever synthesized in a lab, significantly reducing the time and effort required for trial-and-error experimentation. sydney.edu.auasu.edu This "materials by design" approach is particularly impactful in complex systems like Au-Cd.

A key technique in this domain is the use of high-throughput first-principles calculations, often based on Density Functional Theory (DFT). springerprofessional.de These calculations can be used to screen vast numbers of potential compounds for desired characteristics. For example, first-principles calculations have been employed to evaluate the suitability of various Au-Cd intermetallic compounds for plasmonic applications. nih.gov By calculating properties such as the density of states (DOS) and dielectric function, researchers identified specific compounds that show promise as alternatives to pure gold, which suffers from significant losses due to damping. nih.gov This computational screening highlighted several Au-Cd phases as being particularly suitable for such applications. nih.gov

Table 1: Au-Cd Intermetallic Compounds Identified for Plasmonic Applications via First-Principles Calculations
CompoundCrystal Structure Type (if specified)Computational FindingReference
AuCdNot specifiedSuitable for plasmonic applications nih.gov
Au₃CdNot specifiedSuitable for plasmonic applications nih.gov

The integration of quantum mechanical simulations, multiscale modeling, and machine learning is creating a powerful infrastructure for accelerated materials discovery, bringing the vision of a "materials genome" closer to reality. sydney.edu.auasu.edu

Multi-Technique Integration for Comprehensive Characterization and Mechanistic Insights

A deep understanding of any new material requires a thorough characterization of its composition, structure, and properties. In the study of Au-Cd systems, a clear trend is the integration of multiple advanced characterization techniques to gain comprehensive insights that are unattainable with a single method. researchgate.netresearchgate.net This multi-technique approach is crucial for correlating the synthesis parameters with the final material's structure and its functional performance. utexas.edu

The characterization toolkit for Au-Cd compounds includes a wide array of sophisticated methods:

Diffraction Techniques: X-ray Diffraction (XRD) is fundamental for determining the crystal structure and identifying the phases present in a sample. researchgate.net

Microscopy Techniques: High-resolution imaging techniques are essential for understanding the material's morphology and microstructure. Field Emission Scanning Electron Microscopy (FESEM) provides topological information, while Transmission Electron Microscopy (TEM) reveals the internal structure, including defects and grain boundaries. researchgate.net Aberration-corrected Scanning Transmission Electron Microscopy (ac-STEM) allows for atomic-resolution imaging. utexas.edu

Spectroscopy Techniques: To determine elemental composition and chemical states, researchers rely on spectroscopic methods. Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM or TEM, provides elemental mapping. researchgate.netutexas.edu X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that yields information about elemental composition and oxidation states. researchgate.netucd.ie

By combining these techniques, a complete picture of the material can be assembled. For instance, XRD can identify the bulk crystal structure of a new Au-Cd phase, SEM can reveal its particle morphology, TEM can show the atomic arrangement and any nanoscale defects, and XPS can confirm the surface composition and chemical bonding environment. This integrated approach is indispensable for understanding structure-property relationships and gaining mechanistic insights into the formation of Au-Cd compounds. utexas.edu

Theoretical Frameworks for Predicting Complex Au-Cd Structures and Phase Stability

Underpinning the experimental and computational efforts is the development and application of theoretical frameworks to predict and explain the formation of complex structures and their stability. The Au-Cd binary system is known for its structural complexity, featuring various distortions, superlattices, and vacancy-ordered phases. arxiv.org Understanding the origin of this complexity is a major research goal.

One of the key theoretical tools is the application of the Hume-Rothery mechanism. arxiv.org This framework analyzes the stability of metallic phases in terms of factors like atomic size, electronegativity, and, crucially, the valence electron concentration (VEC). By examining the interaction between the Fermi surface and the Brillouin zone boundaries, the Hume-Rothery rules provide insight into why certain crystal structures are stable at specific compositions. arxiv.org For the Au-Cd system, this approach has been used to clarify the relationship between complex superstructures and simpler underlying cells, demonstrating the importance of valence electron energy in contributing to phase stability. arxiv.org

First-principles calculations based on Density Functional Theory (DFT) provide a powerful, quantitative method for assessing phase stability. aps.orgdiva-portal.org These calculations can determine the formation energy of different crystal structures, allowing researchers to predict the ground state (the most stable structure) at a given composition. aps.org For example, systematic DFT calculations have been used to study the structural, electronic, and elastic properties of AuCd and other related intermetallic compounds. researchgate.net By comparing the energies of various potential structures, theoretical models can construct phase diagrams from the ground up, guiding experimentalists toward the synthesis of thermodynamically stable novel materials and helping to explain the complex phase relationships observed in the Au-Cd system. arxiv.orgdiva-portal.org

Table 2: Examples of Complex Au-Cd Structures Analyzed via Hume-Rothery Framework
Complex StructureRelationship to Basic CellKey Structural FeaturesReference
AuCd-hP18Related to AuCd-cP2Rhombohedral distortion, superlattice, vacancies arxiv.org
Au₃Cd-hP24Related to AuCd-cP2Rhombohedral distortion, superlattice, vacancies arxiv.org
Au₄Cd-hP273Related to AuCd-cP2Rhombohedral distortion, superlattice, vacancies arxiv.org

Q & A

Q. What advanced analytical techniques can disentangle signal overlap in cadmium-gold electrochemical sensing applications?

  • Methodological Guidance : Deploy differential pulse voltammetry (DPV) with modified electrodes (e.g., graphene oxide-functionalized) to enhance resolution. Use multivariate calibration models (e.g., partial least squares regression) to correct for interference. Cross-check with synchrotron-based X-ray absorption spectroscopy (XAS) for oxidation state analysis .

Q. How can machine learning improve predictive modeling of cadmium-gold phase diagrams under high-pressure conditions?

  • Methodological Guidance : Train neural networks on existing phase diagram datasets (e.g., Materials Project Database) and high-pressure XRD data. Incorporate thermodynamic descriptors (e.g., enthalpy of mixing, atomic radii mismatch) to predict stable intermetallic phases. Validate predictions with diamond anvil cell experiments .

Data Analysis & Validation

Q. What statistical frameworks are recommended for reconciling discrepancies in cadmium-gold alloy conductivity measurements?

  • Methodological Guidance : Apply Bayesian hierarchical modeling to account for instrument-specific biases (e.g., four-probe vs. van der Pauw methods). Use Monte Carlo simulations to propagate uncertainty in resistivity measurements. Share raw datasets via repositories like Zenodo for community validation .

Q. How should researchers address reproducibility challenges in cadmium-gold nanoparticle synthesis?

  • Methodological Guidance : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for documenting protocols. Use dynamic light scattering (DLS) to batch-test size homogeneity. Publish detailed synthetic workflows in protocols.io , including troubleshooting steps for common pitfalls (e.g., Ostwald ripening) .

Ethical & Reporting Standards

Q. What peer-review criteria are critical for validating cadmium-gold environmental impact studies?

  • Methodological Guidance : Ensure studies include ICP-MS validation of soil/water samples, negative controls for contamination, and long-term leaching assays. Follow ARRIVE guidelines for in vivo toxicity reporting. Require open-access deposition of analytical data in repositories like Figshare .

Q. How can interdisciplinary teams harmonize conflicting data on cadmium-gold biomedical applications?

  • Methodological Guidance : Organize collaborative workshops to standardize assays (e.g., MTT for cytotoxicity). Use meta-analysis frameworks to aggregate data across studies. Establish shared repositories for TEM/XRD raw files to enable cross-lab validation .

Tables for Key Methodological Comparisons

Technique Application Cadmium-Gold Use Case Reference
STM/STSCatalytic activity profilingAu cluster thickness vs. CO oxidation
ICP-MSToxicity quantificationIntracellular Cd/Au uptake in cell lines
DFT SimulationsElectronic structure modelingAuₙ-CdO interfacial charge transfer
Bayesian Hierarchical ModelingConductivity data reconciliationResistivity uncertainty propagation

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